3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C14H8ClF4N3 and its molecular weight is 329.68. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystal Structure
- Synthesis Methods : The compound has been synthesized via various methods, such as condensation of dimethylamine with corresponding carboxylic acids and saponification with sodium hydroxide, demonstrating versatility in its synthesis approaches (Liu et al., 2016).
- Crystal Structure Analysis : Detailed crystal structure analysis has been conducted, revealing insights into the molecular conformation and interactions, which is essential for understanding its potential applications (Liu et al., 2012).
Biological and Pharmacological Activities
- Anticancer Properties : Studies have shown effective inhibition of cancer cell proliferation, indicating potential applications in cancer therapy (Ju Liu et al., 2016).
- Psoriasis Treatment : Derivatives of this compound have been investigated for their potential in treating psoriasis, a chronic autoimmune disease, by inhibiting FMS-like tyrosine kinase 3 (FLT3) (Guo-Bo Li et al., 2016).
Optical and Fluorescent Properties
- Photophysical Properties : The compound exhibits interesting optical absorption and emission properties, with potential applications in fluorescence and imaging technologies (Felipe S. Stefanello et al., 2022).
Synthesis of Derivatives and Analogues
- Derivative Synthesis : The compound's unique reactivity has been exploited for synthesizing various derivatives, expanding its range of potential applications in different scientific domains (Yan‐Chao Wu et al., 2006).
- Radiotracer Development : Derivatives have been developed for use as radiotracers in tumor detection with positron emission tomography (PET), demonstrating its potential in medical imaging (Jingli Xu et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been shown to target monoamine oxidase b , an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain.
Mode of Action
It’s likely that the compound interacts with its target enzyme, potentially inhibiting its function and leading to changes in neurotransmitter metabolism .
Biochemical Pathways
Given its potential target, it may influence the metabolic pathways of monoamine neurotransmitters, such as dopamine and serotonin .
Result of Action
Inhibition of monoamine oxidase b could potentially lead to increased levels of monoamine neurotransmitters in the brain, which could have various effects depending on the specific neurotransmitter .
Safety and Hazards
Future Directions
The synthetic transformations involving the Pyrazolo[1,5-a]pyrimidine motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . The promising potential of these compounds as candidates for further anticancer therapeutic exploration has been highlighted .
Properties
IUPAC Name |
3-chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF4N3/c1-7-12(15)13-20-10(8-2-4-9(16)5-3-8)6-11(14(17,18)19)22(13)21-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTZEGAQKWTXJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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